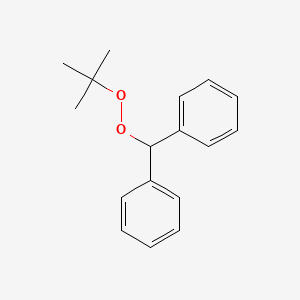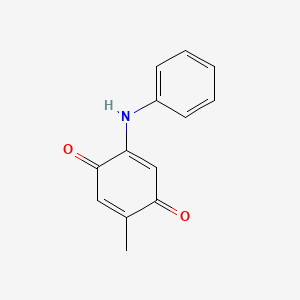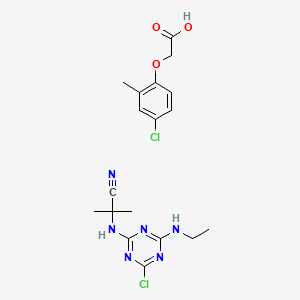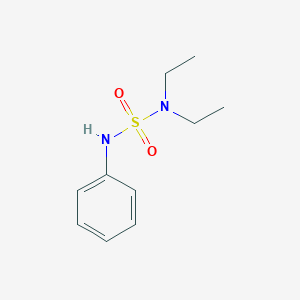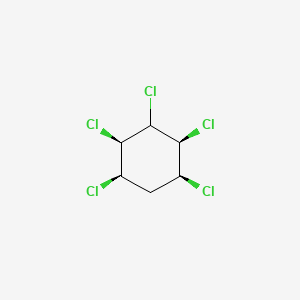
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.
Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.
Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S,2S,4R,5
Eigenschaften
CAS-Nummer |
56994-24-2 |
|---|---|
Molekularformel |
C6H7Cl5 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane |
InChI |
InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6? |
InChI-Schlüssel |
SCTBPPSXYXJCFE-VJTZZWJDSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

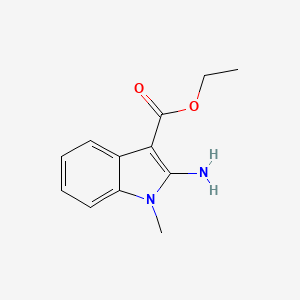
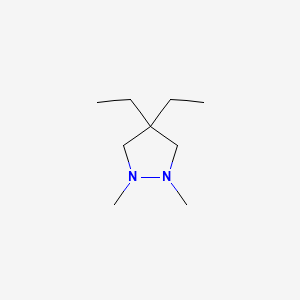
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
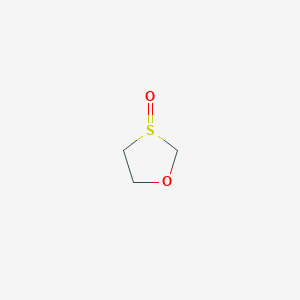
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
